Ethyl 2-bromo-5-methoxybenzoate
Overview
Description
Ethyl 2-bromo-5-methoxybenzoate is an organic compound with the molecular formula C10H11BrO3. It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a bromine atom, and the hydrogen atom at the fifth position is replaced by a methoxy group. This compound is often used as an intermediate in organic synthesis and has various applications in the pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-5-methoxybenzoate can be synthesized through the bromination of ethyl 5-methoxybenzoate. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or iodine. The reaction is carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent product quality and higher yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-5-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an alcohol solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in dry tetrahydrofuran (THF) under an inert atmosphere.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products Formed
Substitution: Ethyl 2-amino-5-methoxybenzoate, Ethyl 2-thio-5-methoxybenzoate.
Reduction: Ethyl 2-bromo-5-methoxybenzyl alcohol.
Oxidation: Ethyl 2-bromo-5-carboxybenzoate.
Scientific Research Applications
Ethyl 2-bromo-5-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of new drugs, particularly as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of ethyl 2-bromo-5-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methoxy group play crucial roles in its binding affinity and specificity. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on the nature of the target molecule .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromo-5-methoxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-bromo-5-methylbenzoate: Similar structure but with a methyl group instead of a methoxy group.
Ethyl 2-bromo-5-formylbenzoate: Similar structure but with a formyl group instead of a methoxy group
Uniqueness
This compound is unique due to the presence of both a bromine atom and a methoxy group on the benzoate ring. This combination imparts specific chemical properties, such as increased reactivity towards nucleophiles and enhanced binding affinity in biochemical assays. These characteristics make it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Properties
IUPAC Name |
ethyl 2-bromo-5-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-3-14-10(12)8-6-7(13-2)4-5-9(8)11/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBWUXGHDYGRLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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